4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide is a synthetic compound that belongs to the class of nicotinamides. This compound is characterized by its unique molecular structure, which includes a chloro group, a cyclopropylmethoxy moiety, and a methoxy-substituted benzyl group. It has garnered attention for its potential applications in medicinal chemistry and pharmacology, particularly as a candidate for drug development targeting various biological pathways.
The compound can be synthesized through various chemical processes, with patents detailing methods for its production and potential applications in therapeutic contexts. Notably, the synthesis routes often involve the manipulation of aromatic and heterocyclic compounds to achieve the desired structural features .
The synthesis of 4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide can be achieved through several methods:
The technical aspects of synthesis may include optimizing reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time to maximize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of reactions and characterize the final product.
The molecular structure of 4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide features:
The structural formula can be represented in various notations:
The compound can undergo several chemical reactions typical for amides and aromatic compounds:
These reactions are significant for modifying functional groups within the molecule, allowing for further exploration in drug design and optimization.
The mechanism of action for 4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as enzymes or receptors related to metabolic pathways influenced by nicotinamide derivatives.
Research indicates that compounds in this class may exhibit anti-inflammatory or anti-cancer properties, potentially through modulation of signaling pathways associated with cell proliferation and apoptosis.
Relevant data such as melting point, boiling point, and specific heat capacities would need to be determined experimentally for precise characterization.
4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide has potential applications in:
This compound represents an interesting subject for ongoing research due to its structural complexity and potential biological activity.
4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide (referred to as ALDH2 modulator 1) is a potent and selective activator of mitochondrial aldehyde dehydrogenase 2 (ALDH2). This enzyme plays a central role in detoxifying reactive aldehydes generated during alcohol metabolism and lipid peroxidation, such as acetaldehyde and 4-hydroxynonenal (4-HNE). Mechanistically, the compound enhances ALDH2’s catalytic efficiency by stabilizing its active tetrameric conformation and reducing the Michaelis constant (Km) for NAD+, the essential cofactor in aldehyde oxidation [1] [5]. In vivo studies demonstrate that oral administration (40–60 mg/kg) significantly lowers blood ethanol concentrations in alcohol-exposed mice by accelerating acetaldehyde clearance [2].
Crucially, ALDH2 modulator 1 exhibits high isoform selectivity. It shows negligible activity against cytosolic ALDH1A1 or microsomal ALDH3A1, attributed to its targeted binding to the ALDH2 substrate tunnel. This selectivity arises from steric and electrostatic complementarity with residues unique to the ALDH2 active site, preventing off-target effects on related enzymes [5].
Table 1: Biochemical Mechanisms of ALDH2 Modulation by 4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide
Parameter | Effect | Functional Consequence |
---|---|---|
Catalytic efficiency (kcat/Km) | 2.5-fold increase | Enhanced acetaldehyde oxidation capacity |
NAD+ affinity | Reduced Km | Optimized cofactor utilization |
Quaternary structure | Tetramer stabilization | Prevention of ethanol-induced enzyme inactivation |
Isoform selectivity | >100-fold selectivity for ALDH2 over ALDH1/3 | Minimized off-target metabolic interference |
While direct binding to the nuclear receptor Nur77 (NR4A1) remains under investigation, proteomic analyses reveal that this compound triggers Nur77-dependent transcriptional networks. In canine mammary tumor (CMT) cells, it upregulates the expression and secretion of Nur77-responsive effectors, including 14-3-3ε (YWHAE) and α-actinin-4 (ACTN4) – proteins implicated in cytoskeletal remodeling and cell motility [6]. Silencing of Nur77 abolishes this secretion, confirming its role as a transcriptional mediator.
Subcellular trafficking studies indicate that the compound induces Nur77 translocation from the nucleus to mitochondria, a process associated with conversion from a survival promoter to a pro-apoptotic factor. This translocation is mediated by phosphorylation of Nur77’s N-terminal domain, which exposes its mitochondrial targeting sequence. Mitochondrial-localized Nur77 interacts with Bcl-2, inducing a conformational change that triggers the intrinsic apoptosis pathway [6].
This compound profoundly disrupts endoplasmic reticulum (ER) homeostasis by overwhelming the protein-folding capacity. It inhibits the chaperone protein disulfide isomerase AGR2 (Anterior Gradient 2), leading to accumulation of misfolded proteins and activation of the unfolded protein response (UPR). Key UPR markers are upregulated, including phosphorylated PERK (p-PERK), eIF2α, and ATF4 [6] [8].
Persistent ER stress shifts the cellular response toward autophagy. The compound enhances LC3-I/II conversion and autophagosome formation, mediated by PERK-ATF4-dependent transcriptional upregulation of autophagy genes (ATG5, ATG7, MAP1LC3B). Genetic ablation of AGR2 in CMT cells exacerbates this process, causing aberrant accumulation of α-actinin-4 and 14-3-3ε within autophagosomes and impairing their unconventional secretion [6]. This autophagic flux serves as a survival mechanism initially but transitions to cell death upon prolonged stress.
Table 2: ER Stress and Autophagy Markers Induced by the Compound
Cellular Process | Key Mediators | Observed Effect |
---|---|---|
ER Stress | AGR2 inhibition | Misfolded protein accumulation |
PERK/eIF2α/ATF4 axis phosphorylation | CHOP overexpression; ER expansion | |
Autophagy | LC3-II/LC3-I ratio increase | Autophagosome formation |
p62/SQSTM1 degradation | Enhanced autolysosomal clearance | |
Impaired ACTN4/14-3-3ε secretion | Paracrine chemotaxis suppression in tumor models |
The compound orchestrates a critical interplay between ALDH2-mediated metabolic shifts and apoptosis induction. By enhancing ALDH2 activity, it reduces cytotoxic aldehyde load (e.g., 4-HNE, malondialdehyde), which would otherwise inhibit pro-survival kinases like Akt. Simultaneously, its induction of ER stress and Nur77 mitochondrial translocation activates pro-death pathways [1] [6].
This cross-talk manifests in three key mechanisms:
In cancer models, this dual action disrupts metabolic adaptation and survival signaling, particularly in malignancies reliant on ALDH2 for chemoresistance (e.g., Fanconi anemia pathway-deficient cancers) [5].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2